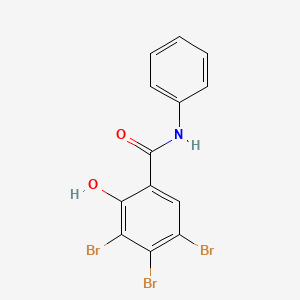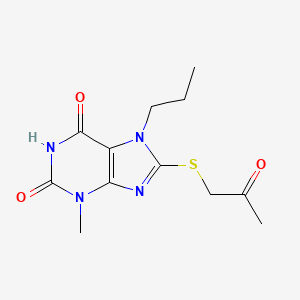
N,3,3-Trimethyl-2-norbornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,3,3-Trimethyl-2-norbornanamine hydrochloride is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is known for its use as a drug or therapeutic agent . This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton substituted with three methyl groups and an amine group.
Preparation Methods
The synthesis of N,3,3-Trimethyl-2-norbornanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with norbornane, which is a bicyclic hydrocarbon.
Methylation: The norbornane is subjected to methylation reactions to introduce the three methyl groups at the 3,3-positions.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting
Properties
CAS No. |
91015-85-9 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-10(2)8-5-4-7(6-8)9(10)11-3;/h7-9,11H,4-6H2,1-3H3;1H |
InChI Key |
JBWNWSHPBSFYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)


![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)



![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
